An In-depth Technical Guide to the Physicochemical Properties of (3,5-Bis(ethoxycarbonyl)phenyl)boronic Acid
An In-depth Technical Guide to the Physicochemical Properties of (3,5-Bis(ethoxycarbonyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is a significant member of the arylboronic acid family, a class of compounds that has become indispensable in contemporary organic synthesis and materials science. Its structure, featuring a central phenyl ring functionalized with a boronic acid group and two meta-disposed ethoxycarbonyl substituents, imparts a unique combination of reactivity, solubility, and structural directionality.[1] This makes it a highly valuable building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The applications of this versatile molecule extend from the synthesis of complex pharmaceuticals and agrochemicals to the development of advanced, functionalized polymers and materials for electronics and nanotechnology.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid. Recognizing that this is a specialized reagent, this document goes beyond simply listing known data. It also provides field-proven, step-by-step experimental protocols for determining key properties where specific data is not yet established in the literature. This approach is designed to empower researchers to validate and expand upon the existing knowledge base, ensuring the reliable and effective application of this compound in their work.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is presented in Table 1. This data has been consolidated from reputable chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₅BO₆ | [2] |
| Molecular Weight | 266.06 g/mol | [2] |
| Appearance | White to off-white crystalline powder/solid | [1], [3] |
| CAS Number | 932378-94-4 | [1] |
| Purity | Typically ≥95% | [3] |
| Melting Point | Not available | [4] |
| Storage Conditions | Store at room temperature or 2-8°C in a dark, dry place under an inert atmosphere. |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure and purity of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl ester groups, and the hydroxyl protons of the boronic acid. The aromatic region should reveal a specific splitting pattern for the three protons on the substituted ring. The ethyl groups will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The boronic acid protons (-B(OH)₂) may appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and water content.
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¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals corresponding to the aromatic carbons (both substituted and unsubstituted), the carbonyl carbons of the ester groups, and the two carbons of the ethyl groups.
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¹¹B NMR: Boron-11 NMR is a specialized but highly informative technique for studying boronic acids. The chemical shift in the ¹¹B NMR spectrum is sensitive to the hybridization state of the boron atom. For (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid, a signal in the range typical for trigonal (sp²-hybridized) arylboronic acids is expected. This technique is also exceptionally useful for studying the Lewis acidity and pKa of the compound, as the formation of the tetrahedral (sp³-hybridized) boronate anion upon deprotonation leads to a significant upfield shift in the ¹¹B NMR signal.
Expert Insight on NMR Sample Preparation: Boronic acids have a propensity to form cyclic anhydrides (boroxines) through dehydration, which can lead to complex or uninterpretable NMR spectra. To obtain a clean spectrum of the monomeric boronic acid, it is advisable to use a deuterated solvent that can disrupt the hydrogen bonding network of the oligomers, such as DMSO-d₆ or methanol-d₄. Adding a small amount of D₂O can also help to shift the equilibrium towards the monomeric form and allow for the exchange and identification of the B(OH)₂ protons.
Infrared (IR) Spectroscopy
The IR spectrum of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid will be dominated by several key vibrational modes. These include:
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A broad O-H stretching band for the boronic acid hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.
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Strong C=O stretching vibrations from the two ethoxycarbonyl groups, expected around 1720-1740 cm⁻¹.
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C-O stretching bands associated with the ester groups.
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Aromatic C-H and C=C stretching vibrations.
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A characteristic B-O stretching mode, which is a key indicator of the boronic acid functionality.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid, a molecular ion peak corresponding to its molecular weight (266.06 g/mol ) would be expected. The isotopic signature of boron (¹⁰B and ¹¹B) can also be observed in high-resolution mass spectra.
Solubility Profile and Determination
The two ethoxycarbonyl groups on the phenyl ring are known to enhance the solubility of this boronic acid derivative in organic solvents compared to its parent compound, phenylboronic acid.[1] However, quantitative solubility data in common laboratory solvents is not widely published. The following section provides a robust experimental protocol for its determination.
Expected Solubility
Based on the solubility of phenylboronic acid, (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is expected to be soluble in polar organic solvents such as ethers (e.g., THF, diethyl ether), ketones (e.g., acetone), and alcohols (e.g., methanol, ethanol). Its solubility is likely to be lower in nonpolar solvents like hexanes.
Experimental Protocol for Solubility Determination (Dynamic Method)
The dynamic, or synthetic, method is a reliable technique for determining the solubility of a solid in a liquid as a function of temperature.
Principle: A mixture of the solute ((3,5-Bis(ethoxycarbonyl)phenyl)boronic acid) and a solvent of known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, single-phase solution is recorded as the equilibrium solubility temperature for that specific composition. The point of complete dissolution can be monitored visually or instrumentally by measuring the transmission of light through the sample.
Apparatus and Materials:
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(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid
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High-purity organic solvents
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Jacketed glass vessel
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Analytical balance
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Magnetic stirrer and stir bar
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Calibrated temperature probe
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Luminance probe or a light source and detector
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Heating/cooling circulator
Procedure:
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Sample Preparation: Accurately weigh the (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid and the chosen solvent to create a biphasic sample of a precisely known composition.
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Heating and Stirring: Place the mixture in the jacketed glass vessel with a stir bar. Heat the sample at a constant, slow rate (e.g., 0.2 K/min) while stirring vigorously to maintain thermal equilibrium.
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Turbidity Monitoring: Continuously monitor the light transmission through the sample. As the solid dissolves with increasing temperature, the turbidity will decrease, and light transmission will increase.
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Equilibrium Point Determination: Record the temperature at which the solution becomes completely clear. This is the equilibrium solubility temperature for that composition.
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Data Collection: Repeat this procedure for various compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Figure 1: Workflow for determining the solubility of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid.
Acidity (pKa) and Its Determination
The Lewis acidity of the boronic acid group is a critical parameter that influences its reactivity, particularly in forming boronate esters with diols and in its behavior in aqueous solutions. The pKa of an arylboronic acid is significantly affected by the electronic nature of the substituents on the aromatic ring. The two electron-withdrawing ethoxycarbonyl groups in (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid are expected to increase its acidity (lower its pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).
Experimental Protocol for pKa Determination (Spectrophotometric Titration)
UV-Vis spectrophotometric titration is a common and accurate method for determining the pKa of arylboronic acids, as the UV-Vis spectrum of the compound often changes upon ionization of the boronic acid to the boronate.
Principle: The absorbance of a solution of the boronic acid is measured at a fixed wavelength as the pH of the solution is incrementally changed. The pKa is the pH at which the concentrations of the acidic (boronic acid) and basic (boronate) forms are equal. This corresponds to the midpoint of the sigmoidal curve when plotting absorbance versus pH.
Apparatus and Materials:
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(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid
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A series of aqueous buffers covering a pH range (e.g., from pH 6 to 11)
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UV-Vis spectrophotometer
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Calibrated pH meter
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Volumetric flasks and pipettes
Procedure:
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Stock Solution Preparation: Prepare a stock solution of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid in a suitable solvent (e.g., methanol or DMSO) to ensure solubility before dilution in aqueous buffers.
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Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting to the mark with the buffer. This ensures the total concentration of the boronic acid is constant across all samples.
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Wavelength Selection: Scan the UV-Vis spectrum of the boronic acid in a highly acidic and a highly basic buffer to identify a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.
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Absorbance Measurements: Measure the absorbance of each buffered sample at the selected wavelength.
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pH Measurement: Accurately measure the pH of each buffered sample.
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Data Analysis: Plot the measured absorbance against the measured pH. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa of the boronic acid.
Figure 2: Workflow for determining the pKa of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid.
Conclusion
(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is a highly functionalized building block with significant potential in various fields of chemical research and development. While some of its specific physicochemical properties, such as a precise melting point and pKa, are not yet documented in readily accessible literature, its fundamental characteristics are well-established. This guide has provided a consolidated overview of its known properties and, more importantly, has equipped the research scientist with the necessary theoretical understanding and practical, field-proven protocols to determine its key unknown parameters. By following the outlined methodologies for characterization, solubility, and acidity determination, researchers can confidently and effectively integrate this versatile compound into their synthetic and materials science endeavors.
References
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PubChem. (n.d.). [3,5-Bis(ethoxycarbonyl)phenyl]boronic Acid (contains varying amounts of Anhydride). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
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Royal Society of Chemistry. (2012). p-Ethoxycarbonylphenylboronic acid. Retrieved March 24, 2026, from [Link]
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PubChem. (n.d.). Diethyl 5-(hydroxymethyl)isophthalate. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
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Sinochem Nanjing Corporation. (n.d.). Chelating Diethyl 5-Nitroisophthalate. Retrieved March 24, 2026, from [Link]
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ResearchGate. (2025). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Retrieved March 24, 2026, from [Link]
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ResearchGate. (2025). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Retrieved March 24, 2026, from [Link]
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